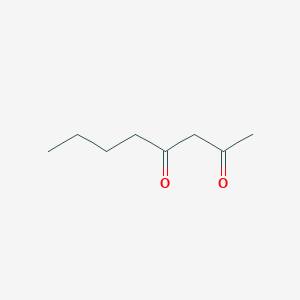

2,4-Octanedione

描述

Significance of 2,4-Octanedione in Contemporary Chemical Science

This compound (PubChem CID: 84192) is a diketone that has garnered significant interest in modern chemical science due to its versatile structure and reactivity. uni.lu As a β-diketone, its two carbonyl groups are separated by a methylene (B1212753) group, which imparts unique chemical properties that make it a valuable molecule in various scientific domains.

In organic synthesis, this compound serves as a crucial intermediate and building block for creating more complex molecules, including pharmaceuticals and agrochemicals. uni.lufishersci.ca Its structure is conducive to a range of reactions, such as aldol (B89426) condensations and Michael additions. uni.lu Furthermore, recent research has highlighted its utility in asymmetric synthesis; for instance, it can be converted with high enantioselectivity into (S)-2-hydroxy-4-octanone using specific biocatalysts. uni.lu

The ability of this compound to form stable complexes with a wide variety of metal ions is another area of major significance. nih.gov This property is exploited in analytical chemistry for the separation and concentration of metal ions. uni.lu In materials science, derivatives of this compound are investigated as monomers for the synthesis of advanced polymers, such as certain alicyclic polyimides, which possess desirable thermal stability and optical properties. nih.gov The compound also serves as a biochemical reagent for life science research. nih.gov

Historical Perspectives on this compound Research

Research into this compound is part of the broader study of β-diketones, a class of compounds known for over a century for their ability to act as chelating agents for metal ions. The study of metal acetylacetonates, derived from the simplest β-diketone 2,4-pentanedione, laid the groundwork for understanding the coordination chemistry of more complex analogues like this compound.

Early research into β-diketones was heavily focused on their synthesis, keto-enol tautomerism, and the formation of metal complexes. uni.lu Synthetic methods, such as the Claisen condensation, have long been established for creating β-diketones. Over time, the focus expanded to include the application of these compounds. While some related diketones have been identified as flavor components in various foods, some sources state that this compound itself is not found in nature. fishersci.ca Its application as an intermediate in industrial synthesis and its use in creating specialized materials represent a more modern phase of its research history. fishersci.canih.gov

Scope and Objectives of the Research Outline

The objective of this article is to present a focused and scientifically accurate account of this compound. The scope is strictly limited to its academic and research-oriented aspects. The following sections will detail the compound's fundamental chemical and physical properties, established methods for its synthesis, and its key chemical reactions. Furthermore, the article will explore its specific applications in various fields of scientific research. All information is presented to be professional and authoritative, adhering to a structured format to ensure clarity and precision.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

octane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-8(10)6-7(2)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYXGIIWJFZCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161491 | |

| Record name | Octane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14090-87-0 | |

| Record name | 2,4-Octanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14090-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Octanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-OCTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72DM9EH73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Characteristics

2,4-Octanedione is a colorless to pale yellow liquid. fishersci.ca Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | uni.lu |

| Molecular Weight | 142.20 g/mol | fishersci.ca |

| CAS Number | 14090-87-0 | |

| PubChem CID | 84192 | |

| Density | 0.923 - 0.934 g/cm³ | fishersci.ca |

| Boiling Point | 180-182 °C | fishersci.ca |

| Melting Point | -5 °C | fishersci.ca |

| Flash Point | 71 °C (159 °F) | |

| Refractive Index | 1.459 - 1.461 (at 20 °C) | |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and ether. | fishersci.ca |

Chemical Reactivity and Transformation Studies of 2,4 Octanedione

Oxidation Reactions of 2,4-Octanedione

This compound can undergo oxidation to produce various derivatives, including carboxylic acids. Common oxidizing agents used for this type of transformation include potassium permanganate (B83412) and chromium trioxide. The specific products formed depend on the reaction conditions and the strength of the oxidizing agent used. For instance, ozonolysis, a method of oxidative cleavage, can be employed to break the carbon-carbon double bonds within the molecule, leading to the formation of aldehydes, ketones, or carboxylic acids. libretexts.org Ozonolysis of 7-octene-2,4-dione (B8493712), a related compound, has been studied, and byproducts can include this compound itself. acs.org Another method for synthesizing diones involves the oxidation of diol precursors. For example, 4,4,5,5-tetramethyl-2,7-octanediol can be oxidized to 4,4,5,5-tetramethyl-2,7-octanedione (B99532) using tetrapropylammonium (B79313) perruthenate (TPAP).

Reduction Reactions of this compound

The reduction of this compound can yield corresponding alcohols. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The use of biocatalysts, such as baker's yeast, has been explored for the stereoselective reduction of related compounds like 1-chloro-2,4-octanedione to 1-chloro-2-hydroxy-4-octanone. oup.com In these biocatalytic reductions, the addition of metal chlorides can enhance the enantiomeric excess of the product. oup.com Catalytic hydrogenation is another method for the reduction of diones, which can sometimes be selective for one of the ketone groups. google.comillinois.edu

Substitution Reactions Involving this compound

This compound can participate in substitution reactions where a functional group replaces one of the ketone groups. The nature of the nucleophile used determines the resulting product. Alkylation reactions, a type of substitution, can occur at the carbon atom positioned between the two carbonyl groups (the α-carbon). These reactions typically proceed by forming an enolate with a base, which then reacts with an alkylating agent. google.comnih.gov For example, 2,7-octanedione (B167701) can be alkylated with methylating agents after treatment with a strong base like lithium diisopropylamide (LDA).

Aldol (B89426) Condensation Reactions of this compound

The diketone structure of this compound allows it to participate in aldol condensation reactions, which are crucial for forming more complex molecules. This type of reaction involves the enolate of the dione (B5365651) reacting with a carbonyl compound to form a β-hydroxy ketone or, after dehydration, an α,β-unsaturated ketone. tamu.edu Intramolecular aldol reactions of similar diones, like 2,5-octanedione (B2874583), can lead to the formation of cyclic compounds.

Michael Addition Reactions of this compound

This compound is capable of undergoing Michael addition reactions due to its diketone structure. In this reaction, a nucleophile, such as the enolate of the dione, adds to an α,β-unsaturated carbonyl compound. tamu.edu This reaction is a valuable tool for carbon-carbon bond formation.

Formation of Metal Complexes and Coordination Chemistry of this compound

This compound can act as a chelating agent, forming complexes with various metal ions. scbt.comoup.com The two ketone groups can coordinate to a metal center, forming a stable ring structure. google.com These complexes have applications in various fields, including catalysis. The study of copper(II) complexes with a series of β-diketones, including this compound, has shown that both 1:1 and 1:2 metal-ligand complexes can be formed. oup.com The nature of the substituents on the β-diketone ligand can influence the properties and stability of the resulting metal complexes.

The formation of metal complexes with this compound is governed by thermodynamic and kinetic parameters. Studies on the complexation of iron(III) with this compound have been conducted to determine these parameters. researchgate.net The kinetics of complex formation have been investigated, and the mechanism often involves the reaction of the metal ion with the enol tautomer of the β-diketone. researchgate.netresearchgate.net The rate constants for the reaction of Fe³⁺ and Fe(OH)²⁺ with the enol form of this compound have been determined. researchgate.net The thermodynamic stability of these complexes is also a key area of study, providing insights into the strength of the metal-ligand bond. researchgate.netmdpi.com

Mechanistic Studies of Metal-2,4-Octanedione Complex Formation

The formation of complexes between this compound and metal ions is a subject of detailed kinetic and mechanistic investigation. As a β-diketone, this compound exists in equilibrium between its keto and enol tautomers, and it is the enol form that is predominantly involved in the chelation process with metal ions. researchgate.netiiste.orgmdpi.com The general mechanism for the formation of metal β-diketonate complexes involves the reaction of the metal ion with the enol tautomer of the ligand. researchgate.net

Kinetic studies on the complexation of iron(III) with a series of β-diketones, including this compound, have elucidated a specific reaction mechanism. researchgate.net The process involves a double reversible pathway where both the hydrated ferric ion, Fe(H₂O)₆³⁺ (aq), and its hydrolyzed form, the monohydroxoiron(III) species Fe(H₂O)₅(OH)²⁺ (aq), react with the enol tautomer of this compound. researchgate.netresearchgate.net The reaction with the hydrolyzed metal ion is significantly faster than with the fully hydrated ion, a common phenomenon in metal complexation reactions attributed to the labilizing effect of the hydroxide (B78521) ligand on the remaining water molecules in the metal's coordination sphere.

The proposed mechanism can be summarized as follows:

Tautomerization: this compound (keto form) establishes equilibrium with its enol form. mdpi.com

Metal Ion Hydrolysis: The hydrated metal ion [M(H₂O)ₙ]ᵐ⁺ establishes an acid-base equilibrium with its hydrolyzed form [M(H₂O)ₙ₋₁(OH)]⁽ᵐ⁻¹⁾⁺.

Complex Formation: Both the hydrated and hydrolyzed metal species react with the enol tautomer of this compound to form the mono-complex. researchgate.netresearchgate.net

Kinetic data for the complexation of iron(III) with this compound have provided specific rate constants for the elementary steps involved. researchgate.netresearchgate.net

Rate Constants for the Complexation of Iron(III) with this compound

| Reacting Iron(III) Species | Rate Constant (k) | Reference |

|---|---|---|

| Fe³⁺ (aq) | 0.65 dm³ mol⁻¹ s⁻¹ | researchgate.netresearchgate.net |

| Fe(OH)²⁺ (aq) | 14.07 dm³ mol⁻¹ s⁻¹ | researchgate.netresearchgate.net |

Reactivity with Biological Molecules

The reactivity of this compound with biological molecules is primarily governed by the two ketone functional groups. These groups make the compound susceptible to nucleophilic attack and allow it to act as a substrate in biochemical reactions. scribd.com Its interaction with biomolecules is also influenced by the keto-enol tautomerism, as the two forms have distinct conformations and properties that can affect biological activity. mdpi.com

The dicarbonyl structure is a key feature in the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars, but can also involve dicarbonyl compounds. scielo.br During the Maillard reaction or similar processes, dicarbonyls can react with the free amino groups of amino acids, peptides, and proteins. scielo.br This can lead to the formation of Schiff bases and a variety of other products. While studied more extensively for other dicarbonyls, this reactivity is a fundamental pathway through which this compound could interact with and modify proteins.

Furthermore, β-diketones can serve as substrates for specific enzymes. nih.gov There are reports of enzymatic cleavage of β-diketones by hydrolases in microbiological systems. nih.gov This indicates that biological systems possess mechanisms to recognize and metabolize this class of compounds, implicating this compound as a potential substrate for various enzymes. The interaction with molecular targets like enzymes can lead to the formation of specific metabolic products. The ability of the carbonyl groups to react with nucleophiles, such as the amino groups in proteins, is a fundamental aspect of its potential biological interactions. eopcw.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of this compound, as it allows for the direct observation and quantification of the coexisting keto and enol tautomers. asu.edu The equilibrium between these forms is often slow on the NMR timescale, resulting in distinct sets of signals for each tautomer in the spectrum. thermofisher.com The specific ratio of keto to enol form can be influenced by factors such as the solvent and temperature. asu.edu

In ¹H NMR spectroscopy, the structural differences between the keto and enol forms of this compound give rise to characteristic and distinguishable signals.

Enol Tautomer: The enol form contains an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This results in a highly deshielded enolic proton (OH) signal, often appearing as a broad singlet in the 14-16 ppm range. A vinyl proton (=CH-) signal is also characteristic of the enol form and typically appears in the 5-6 ppm region. asu.edu

Keto Tautomer: The keto form is distinguished by the presence of a methylene (B1212753) group (-CH₂-) situated between the two carbonyl groups. The protons of this methylene group are acidic and typically resonate in the 3-4 ppm region. asu.edu The terminal methyl group adjacent to a carbonyl and the protons of the butyl chain will also show distinct signals.

The integration of the signal areas corresponding to unique protons in each tautomer allows for the calculation of the equilibrium constant (Keq) for the tautomerization process. thermofisher.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Tautomers

| Proton Type (Keto Form) | Predicted Chemical Shift (δ, ppm) | Proton Type (Enol Form) | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| CH₃-C=O | ~2.1 | CH₃-C=O | ~2.0 |

| C=O-CH₂-C=O | ~3.5 | =CH- | ~5.5 |

| -CH₂-CH₂-CH₂-CH₃ | 0.9 - 2.4 | -CH₂-CH₂-CH₂-CH₃ | 0.9 - 2.2 |

Note: These are approximate values based on typical shifts for β-diketones; actual values may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides complementary information for the structural confirmation of this compound. Each unique carbon atom in both the keto and enol forms produces a separate signal, and spectral data is available in databases like SpectraBase. nih.gov

Enol Tautomer: The carbons of the C=C double bond in the enol form are typically found around 95-105 ppm for the central carbon and 160-170 ppm for the carbon bearing the hydroxyl group. rsc.org The carbonyl carbon in this conjugated system also has a characteristic shift.

Keto Tautomer: The carbonyl carbons (C=O) of the keto form are highly deshielded and resonate far downfield, typically in the range of 200-210 ppm. The central methylene carbon (-CH₂-) appears around 50-60 ppm, while the aliphatic carbons of the butyl group and the terminal methyl group appear in the upfield region.

The presence of two distinct sets of signals in the spectrum confirms the keto-enol equilibrium. google.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Tautomers

| Carbon Type (Keto Form) | Predicted Chemical Shift (δ, ppm) | Carbon Type (Enol Form) | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| CH₃-C=O | ~30 | CH₃-C=O | ~25 |

| C=O-CH₂-C=O | ~58 | =C(OH)- | ~165 |

| CH₃-C =O | ~205 | =C H- | ~100 |

| C₄-C =O | ~208 | C₄-C =O | ~195 |

Note: These are approximate values based on typical shifts for β-diketones; actual values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound, which differ between the two tautomers. Vapor phase IR spectra for this compound are available for analysis. nih.gov

Keto Tautomer: The most prominent absorption for the keto form is a strong, sharp peak corresponding to the C=O stretching vibration of the ketone groups, typically appearing around 1715 cm⁻¹. orgchemboulder.com

Enol Tautomer: The enol form displays a broad absorption band for the O-H stretch of the hydrogen-bonded hydroxyl group, usually in the 3200-2500 cm⁻¹ region. It also shows a C=O stretching vibration, but this is shifted to a lower frequency (around 1665-1710 cm⁻¹) due to conjugation with the C=C double bond. orgchemboulder.com A C=C stretching absorption also appears in the 1680-1640 cm⁻¹ region. orgchemboulder.com

Table 3: Characteristic IR Absorptions for this compound Tautomers

| Vibrational Mode | Tautomer | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | Enol | 3200 - 2500 | Strong, Broad |

| C-H stretch | Keto & Enol | 3000 - 2850 | Medium |

| C=O stretch | Keto | ~1715 | Strong |

| C=O stretch (conjugated) | Enol | 1710 - 1665 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Structural Analysis

Mass spectrometry (MS) is employed for the determination of the molecular weight and for gaining structural insights through the analysis of fragmentation patterns. The exact mass of this compound is 142.099 Da. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like β-diketones. In GC-MS, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This method is highly sensitive and is considered a gold standard for identifying diketones in complex mixtures, such as in metabolic studies of plant waxes or food products. mdpi.com

The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and the McLafferty rearrangement. libretexts.org For this compound, major peaks in the mass spectrum are observed at m/z values of 85 and 43. nih.gov

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 99 | [M - C₃H₅]⁺ or [CH₃CO-CH₂-CO-CH₂]⁺ | Alpha-cleavage |

| 85 | [CH₃CO-CH=C(OH)]⁺ or [C₅H₉O]⁺ | McLafferty Rearrangement / Cleavage |

| 71 | [CH₃CH₂CH₂CH₂CO]⁺ | Alpha-cleavage (Butanoyl cation) |

Electrospray ionization mass spectrometry (ESI-MS) is an exceptionally useful technique for monitoring enzyme-catalyzed reactions in real time, directly from the solution phase. derekwilsonlab.ca Its major advantage is that it does not require the substrate to have a chromophore or be radiolabeled, making it applicable to a wide range of biological reactions. conicet.gov.arresearchgate.net

In the context of an enzyme-catalyzed reaction involving this compound or its derivatives, ESI-MS can be used to:

Identify substrates, intermediates, and products based on their unique mass-to-charge ratios. derekwilsonlab.ca

Monitor the reaction progress by measuring the intensity of the mass signals for the substrate and product over time.

Determine kinetic parameters such as the rate of reaction, turnover number, and the Michaelis constant (Km). derekwilsonlab.caresearchgate.net

This technique is particularly powerful for studying the pre-steady-state kinetics of enzymatic processes, offering insights into reaction mechanisms that are often inaccessible by other methods. derekwilsonlab.ca The mild ionization process of ESI is well-suited for analyzing biomolecules and their complexes, making it a valuable tool in enzymology. conicet.gov.ar

Other Spectroscopic Techniques in this compound Characterization

Beyond the foundational spectroscopic methods of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), a range of other spectroscopic techniques offer deeper insights into the molecular structure, electronic properties, and conformational dynamics of this compound. These methods are particularly valuable for elucidating the compound's prominent keto-enol tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule and is extensively used to study the keto-enol equilibrium of β-diketones like this compound. icm.edu.plmdpi.com The keto and enol tautomers of this compound have distinct electronic structures and, consequently, different UV-Vis absorption characteristics.

The enol form, stabilized by intramolecular hydrogen bonding and a conjugated π-system, typically exhibits a strong π → π* transition at a longer wavelength (generally in the 270-320 nm range for similar β-diketones), while the diketo form shows a weaker n → π* transition at a shorter wavelength. mdpi.comuou.ac.in The position and intensity of the absorption maximum (λmax) are highly sensitive to the solvent polarity. mdpi.combiointerfaceresearch.com In nonpolar solvents, the equilibrium tends to favor the hydrogen-bonded enol tautomer, leading to a more intense absorption band at longer wavelengths. mdpi.com Conversely, in polar protic solvents that can engage in intermolecular hydrogen bonding, the diketo form may be more stabilized, resulting in a change in the absorption spectrum.

By analyzing the UV-Vis spectra of this compound in various solvents, researchers can determine the relative concentrations of the keto and enol tautomers and calculate the equilibrium constant (KT) for the tautomerization process. For instance, monitoring the absorbance at the λmax characteristic of the enol form allows for a quantitative assessment of how the equilibrium shifts with changes in the chemical environment. icm.edu.plmdpi.com

Table 1: General UV-Vis Absorption Characteristics for Keto-Enol Tautomers of β-Diketones

| Tautomer | Typical Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Diketo | n → π* | Shorter Wavelength | Weak |

Note: Specific λmax values for this compound may vary based on solvent and experimental conditions.

Raman Spectroscopy

Raman spectroscopy, a technique based on the inelastic scattering of monochromatic light, provides detailed information about a molecule's vibrational modes. researchgate.net It serves as a valuable complement to IR spectroscopy for the structural characterization of this compound. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule.

For this compound, Raman spectroscopy can be used to identify and assign the characteristic vibrational frequencies of both the keto and enol forms. Key vibrational modes that can be probed include:

C=O and C=C stretching vibrations in the enol tautomer.

Symmetric and asymmetric stretching of the carbonyl groups in the diketo form.

Vibrations of the chelate ring in the enol form. researchgate.net

C-H and C-C bond vibrations throughout the molecule.

The information from Raman spectra can help in the detailed vibrational analysis of the tautomers and their complexes. researchgate.net

Chiroptical Spectroscopy (Circular Dichroism)

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are specialized methods used to study chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. rsc.org

Standard this compound is an achiral molecule, meaning it is superimposable on its mirror image. Consequently, it does not exhibit a VCD or ECD spectrum. However, these techniques would be indispensable for the characterization of chiral derivatives of this compound. If a chiral center were introduced into the molecule, for example, by substitution at the third carbon, the resulting enantiomers would produce mirror-image CD spectra. This would allow for the determination of the absolute configuration and the study of the conformational preferences of the chiral molecule in solution. rsc.orgrsc.org

Applications in Scientific Research

Established Synthetic Routes for this compound

This compound (C8H14O2) is a β-diketone characterized by two ketone functional groups at the second and fourth positions of an octane (B31449) chain. Its synthesis is primarily achieved through well-established organic chemistry reactions, which have been adapted for both laboratory and industrial scales.

A prevalent method for synthesizing this compound involves nucleophilic substitution. One common pathway utilizes 2-octanone (B155638) as a starting material, which reacts with a suitable reagent under controlled conditions to yield the target diketone. Another established nucleophilic reaction is the Claisen condensation. For instance, the synthesis of a related compound, 7-methyl-2,4-octanedione, is achieved by reacting methyl acetate (B1210297) with 5-methyl-2-hexanone. This reaction proceeds by adding sodium hydride to methyl acetate in diethyl ether to form a sodium enolate, which then acts as a nucleophile, attacking the carbonyl group of 5-methyl-2-hexanone. chemicalbook.com This general principle of forming an enolate from an ester or ketone and reacting it with another carbonyl compound is a fundamental approach to creating the β-diketone structure of this compound and its analogues.

On an industrial scale, this compound is produced through large-scale organic synthesis processes. These methods are optimized to maximize yield and purity. Key strategies in industrial production include the use of specific catalysts and the precise control of reaction conditions such as temperature and pressure. echemi.com The goal is to ensure an efficient and cost-effective manufacturing process for this commercially valuable chemical intermediate.

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and milder reaction conditions compared to traditional chemical methods.

Enzymes are highly effective in producing chiral compounds, which are crucial in the pharmaceutical industry. Research has demonstrated that this compound can serve as a substrate in asymmetric synthesis. Specific biocatalysts can transform this compound into (S)-2-hydroxy-4-octanone with complete enantioselectivity. This highlights the utility of enzyme-catalyzed reactions for creating optically pure derivatives from a prochiral starting material like this compound. The use of hydrolases, such as pig liver esterase, for the asymmetric hydrolysis of symmetric diesters is a well-developed strategy for generating chiral synthons, which can then be converted into complex target molecules. nih.gov

Advances in metabolic engineering have enabled the use of modified microbial strains for specific chemical transformations. Studies have shown that engineered microbes can convert this compound into desired products with high specificity and yield. For example, the biodegradation pathway of acetylacetone (B45752) has inspired the creation of an engineered Escherichia coli strain capable of producing it by overexpressing the acetylacetone-cleaving enzyme (Dke1). researchgate.net This reverse-biodegradation approach demonstrates the potential for using engineered microbial systems for the biotransformation of β-diketones like this compound. This method is often more environmentally friendly than conventional chemical synthesis. Fermentation using various microbial strains, such as Saccharomyces cerevisiae and Lactobacillus species, is also known to transform ketones and aldehydes, suggesting potential pathways for this compound biotransformation. mdpi.com

Biocatalytic Approaches to this compound and Analogues

Novel Synthetic Approaches to this compound and its Derivatives

Research continues to explore innovative synthetic routes to β-diketones and their derivatives, aiming for improved efficiency, selectivity, and access to complex molecular architectures. One such area involves palladium-catalyzed reactions. In studies of the intramolecular hydroalkylation of 7-octene-2,4-dione (B8493712) to form 2-acetylcyclohexanone (B32800), this compound was identified as a reaction byproduct. acs.org This indicates a potential, albeit currently indirect, pathway involving transition-metal catalysis.

Mechanistic Elucidation of this compound Formation and Transformation Reactions

The formation of this compound can occur through various reaction pathways. In the context of the palladium-catalyzed hydroalkylation of 7-octene-2,4-dione, this compound is observed as a byproduct. acs.orgacs.org The primary reaction pathway involves a net addition of the C-H bond of the β-diketone across the olefin's C=C bond. acs.org The proposed mechanism begins with a 6-endo-trig attack of the enol carbon onto the palladium-complexed olefin, forming a palladium cyclohexanone (B45756) intermediate. acs.orgacs.org This is followed by palladium migration and subsequent protonolysis to release the cyclic product and regenerate the palladium catalyst. acs.orgacs.org The formation of this compound as a byproduct in this system likely arises from side reactions involving the starting material under the reaction conditions.

More generally, β-diketones like this compound are classically synthesized via the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a ketone. For this compound, this would typically involve the reaction of ethyl acetate with 2-heptanone. The mechanism proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the ethoxide group yields the β-diketone product.

Deuterium labeling is a powerful technique used to trace the path of atoms through a reaction and to probe reaction mechanisms. chem-station.comnih.gov In the study of the palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, deuterium-labeling experiments were crucial for supporting the proposed reaction mechanism. acs.orgacs.org

Specifically, the reaction of deuterated 7-octene-2,4-dione was analyzed. acs.org The results of these studies, in conjunction with kinetic and in-situ NMR experiments, provided strong evidence for a mechanism initiated by the 6-endo-trig attack of the enol carbon on the palladium-coordinated olefin. acs.orgacs.org This initial step forms a palladium cyclohexanone species. The mechanism continues with the migration of the palladium atom from the C(4) to the C(6) position of the 2-acylcyclohexanone intermediate. This migration occurs through a series of iterative β-hydride elimination and re-addition steps. The final step is the protonolysis of the resulting palladium C(6)-enolate complex, which releases the 2-acetylcyclohexanone product and regenerates the active palladium dichloride catalyst. acs.orgacs.org These labeling studies helped to rule out alternative mechanistic pathways and provided a detailed picture of the bond-forming and rearrangement steps. dntb.gov.ua

Enzymatic Cleavage Mechanisms of Beta-Diketones, including this compound as Substrate

The enzymatic cleavage of the carbon-carbon bond within β-diketones is a subject of growing interest due to its relevance in bioremediation, industrial biocatalysis, and metabolism. wikipedia.orgnih.gov While the enzymatic hydrolysis of many compounds is well-documented, the specific mechanisms for β-diketone cleavage are less commonly studied. wikipedia.org However, research has identified several enzymes capable of this function, employing diverse catalytic strategies. nih.gov Among these, the diketone-cleaving enzyme Dke1, a dioxygenase from Acinetobacter johnsonii, has been shown to act on this compound. nih.govresearchgate.net

One of the key enzymes identified as capable of cleaving β-diketones is the acetylacetone-cleaving enzyme Dke1, isolated from an Acinetobacter johnsonii strain that can utilize acetylacetone as its sole carbon source. researchgate.netresearchgate.net This enzyme is a novel C-C bond-cleaving dioxygenase. wikipedia.orgresearchgate.net Dke1 is a tetrameric metalloenzyme with a subunit molecular mass of approximately 16.6 kDa and is dependent on iron for its catalytic activity. nih.govresearchgate.net The enzyme catalyzes the oxidative cleavage of the central C-C bond of the β-diketone moiety. researchgate.net For its primary substrate, acetylacetone (2,4-pentanedione), Dke1 consumes one molecule of oxygen to yield acetate and methylglyoxal (B44143). researchgate.netresearchgate.net

Investigations into the substrate specificity of Dke1 have revealed that it can act on a variety of β-diketones, including this compound. researchgate.net The enzyme exhibits different efficiencies for various substrates, as detailed in the kinetic data below.

Table 1: Substrate Spectrum and Kinetic Parameters of Dke1

| Substrate | Apparent kcat (s⁻¹) | Apparent kcat/Km (s⁻¹·mM⁻¹) |

|---|---|---|

| Acetylacetone | 8 | 940 |

| 3-Methyl-2,4-pentanedione | 12 | 40 |

| This compound | 12 | 210 |

| 2-Acetylcyclohexanone | 9 | 280 |

| 3,5-Heptanedione (B1630319) | 10 | 95 |

| Ethylacetoacetate | 6 | 750 |

This table is based on data from Straganz et al., 2003. researchgate.net

The data indicates that Dke1 can effectively catalyze the cleavage of this compound. researchgate.net While the specific cleavage products for this compound by Dke1 are not explicitly detailed in the primary literature, the mechanism is expected to be analogous to that of acetylacetone cleavage. nih.govresearchgate.net This would involve an oxidative cleavage of the C2-C3 or C3-C4 bond.

Another class of enzymes that cleave β-diketones are hydrolases, such as the oxidized poly(vinyl alcohol) hydrolase (OPH) from Pseudomonas sp. strain VM15C. wikipedia.orgnih.gov This enzyme is a serine-triad hydrolase that cleaves nonane-4,6-dione, a structural analog of this compound, into butyrate (B1204436) and pentan-2-one. wikipedia.orgnih.gov This hydrolytic mechanism differs from the oxidative cleavage performed by dioxygenases like Dke1. nih.gov

Theoretical and Computational Chemistry Studies on 2,4 Octanedione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 2,4-octanedione and its analogues. Various computational methods have been employed to study these β-dicarbonyl compounds.

Ab initio calculations, such as the Hartree-Fock Self-Consistent Field (HF-SCF) method with basis sets like 6-31G*, are utilized to interpret photoelectron spectra and understand electronic configurations. More advanced calculations, like those within the CASSCF/RASSI/single_aniso framework, have been applied to complex derivatives to provide a detailed picture of their electronic and magnetic structures. tandfonline.com For instance, in studies of dinuclear dysprosium complexes involving a fluorinated octanedione ligand (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione), ab initio calculations were crucial for predicting the magnetic and electronic properties. tandfonline.comnih.gov These calculations determined the g tensor of the ground Kramers doublet to be highly axial, a result of its essentially pure |±15/2〉 character. tandfonline.com

Density Functional Theory (DFT) is another widely used method for electronic structure calculations, providing useful predictions for molecular parameters. acs.org In studies of copper(II) complexes with substituted β-diketonates, DFT at the B3LYP/6-31G* level has been used to analyze frontier molecular orbitals to predict regioselectivity. Molecular orbital calculations using semi-empirical methods like AM1 have also been employed to gain insight into the reactivities of related systems. acs.orgresearchgate.net

These computational approaches can rationalize observed product distributions in chemical reactions. By approximating the thermodynamic stabilities of transition states from the strain energies of ground-state molecules, researchers can predict reaction outcomes. acs.org In several cases, the computationally determined lower-energy isomer corresponded to the experimentally isolated cycloadduct product. acs.org

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to investigate the interactions between small molecules like this compound and biological macromolecules. These methods predict the binding orientation and affinity of a ligand to a target protein.

A notable application involves the study of the acetylacetone-cleaving enzyme (Dke1). While Dke1 is not perfectly specific for acetylacetone (B45752), it can accept other β-dicarbonyl compounds, including this compound, as substrates. nih.gov To enhance the production of acetylacetone, researchers used sequence alignment and structural analysis to create a double mutant of Dke1 with significantly higher catalytic activity. nih.gov Structural simulation and molecular docking were employed to uncover the molecular basis for this increased activity. The simulations revealed that in the mutant enzyme, the channel providing substrate access to the reactive center was widened, thereby enhancing the enzyme's activity. nih.gov

These simulation techniques are also critical in studying the flexibility and conformation of molecules, which can influence their inhibitory potency. For example, molecular dynamics simulations have been used to evaluate the rotation around the 1,2-dione bond in certain enzyme inhibitors, revealing that more rigid structures tend to be more potent. mdpi.com

Prediction of Biological System Interactions of this compound Derivatives

Computational methods are increasingly used to predict the interactions of this compound derivatives with biological systems, guiding the design of new therapeutic agents. These in silico approaches include molecular docking, molecular dynamics (MD) simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govresearchgate.net

In the context of developing new anti-inflammatory drugs, in silico studies on β-diketone derivatives have been conducted to evaluate their potential as cyclooxygenase-2 (COX-2) inhibitors. nih.govresearchgate.netnih.gov These studies involve several computational steps:

Molecular Docking: A library of candidate molecules, such as dihydropyrimidinone (DHPM) derivatives incorporating a 1,3-diketone structure, is docked into the active site of the COX-2 enzyme crystal structure. The docking scores and binding poses are compared to known inhibitors to identify promising candidates. eurjchem.com

ADMET Prediction: The drug-likeness of the selected candidates is evaluated using tools like SwissADME to predict their pharmacokinetic properties. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are performed on the enzyme-inhibitor complexes to analyze the stability of the binding and the specific interactions, such as hydrogen bonds, that occur between the inhibitor and amino acid residues in the active site. nih.goveurjchem.com

Quantitative Structure-Activity Relationship (QSAR) models offer another avenue for predicting biological activity. nih.govmdpi.com By correlating the physicochemical descriptors of a series of compounds with their measured biological activity (e.g., against a cancer cell line), a mathematical model can be developed. mdpi.com This model can then be used to predict the activity of new, untested derivatives, thereby prioritizing synthetic efforts. For example, QSAR models have been successfully built for α,β-unsaturated carbonyl compounds to predict their activity against human breast adenocarcinoma cell lines. mdpi.com

The table below summarizes various computational methods used to predict biological interactions of β-dicarbonyl derivatives.

| Computational Method | Purpose | Example Application |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a ligand to a biological target. | Screening β-diketone derivatives as potential COX-2 inhibitors. researchgate.net |

| Molecular Dynamics (MD) | Simulates the movement of atoms to assess the stability of ligand-protein complexes. | Investigating interactions between dihydropyrimidinone inhibitors and COX-2. eurjchem.com |

| ADMET Prediction | Evaluates the drug-likeness and pharmacokinetic properties of a compound. | Studying the ADMET profile of newly synthesized β-diketone derivatives. nih.gov |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. | Predicting the activity of α,β-unsaturated carbonyls against cancer cell lines. mdpi.com |

| DFT | Calculates electronic properties to understand interaction mechanisms. | Understanding the inhibitory characteristics of β-diketone COX-2 inhibitors. nih.gov |

Computational Studies on Tautomeric Forms of Derivatives

β-Dicarbonyl compounds like this compound can exist in equilibrium between keto and enol tautomeric forms. Computational studies are crucial for understanding this tautomerism, which significantly affects the compound's chemical and physical properties.

Mass spectrometry, supported by theoretical calculations, provides valuable information regarding tautomeric equilibria in the gas phase. The interpretation of mass spectra relies on the assumption that fragmentation patterns are specific to each tautomer, and their relative abundances correlate to the keto-enol content. Semi-empirical theoretical calculations have proven adequate for supporting these correlations and for calculating the heats of tautomerization in the gas phase.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying tautomerism in solution, and computational studies help in the interpretation of the resulting data, such as proton chemical shifts. For substituted 2,4-pentanediones and their copper chelates, computational methods have been used alongside experimental data to investigate their tautomeric forms. acs.org These studies help to elucidate how substituents and complexation with metal ions influence the position of the keto-enol equilibrium.

Theoretical Modeling of Complexes involving Octanedione Ligands

Theoretical modeling plays a vital role in predicting and understanding the structure and properties of metal complexes involving octanedione-type ligands. This is particularly evident in the study of lanthanide complexes, which have applications in materials science due to their luminescent properties.

Semi-empirical quantum chemistry methods, such as Sparkle/RM1, Sparkle/PM6, and Sparkle/PM7, have been successfully used to predict the ground state geometries of lanthanide complexes. nih.gov These models can accurately predict the structures of not only mononuclear but also more complex dinuclear and polynuclear lanthanide systems. nih.gov For example, in dinuclear samarium(III) and europium(III) complexes with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (a derivative of this compound), the Sparkle RM1 and PM7 optimized structures were presented and compared with single-crystal X-ray analysis data. nih.gov The theoretically observed bond distances showed excellent agreement with experimental values. nih.gov

These theoretical models are also used for shape analysis to assign the geometries of the coordination polyhedra around the metal centers. In dinuclear Sm³⁺ and Eu³⁺ complexes, it was found that of the two eight-coordinate metal centers, one adopts a distorted square antiprism geometry while the other has a distorted dodecahedron geometry. researchgate.netnih.gov Furthermore, theoretical methods are used to estimate spectroscopic parameters. The overlap polyhedra method (OPM) has been successfully used to calculate individual Judd–Ofelt intensity parameters, radiative and non-radiative decay rates, and intrinsic quantum yields for unique europium centers within a complex, with the results showing good agreement with experimental photoluminescence data. researchgate.netnih.gov

Applications of 2,4 Octanedione in Organic Synthesis and Beyond

2,4-Octanedione as an Intermediate in Organic Synthesis

As a key intermediate, this compound is utilized in the production of more complex molecules. Its diketone structure enables it to undergo reactions such as aldol (B89426) condensations and Michael additions, facilitating the construction of intricate molecular architectures. This reactivity makes it a fundamental component in the synthesis of a wide array of organic compounds. ontosight.ai

Synthesis of Pharmaceuticals

The structural motif of this compound is a valuable precursor in the development of new pharmaceutical agents. ontosight.ai Its derivatives are being explored for their potential therapeutic applications in drug development. For instance, derivatives of octanedione have been investigated for their antibacterial properties. Furthermore, the core structure of this compound can be found within more complex molecules that exhibit biological activity, such as in the total synthesis of the antiviral marine natural product Hennoxazole A. sci-hub.se The bicyclo[3.2.1]octanedione scaffold, which can be derived from related chemistries, is present in numerous natural products and synthetic pharmaceuticals with a range of activities, including antitumor and antimicrobial properties. researchgate.net

Synthesis of Agrochemicals

In the field of agricultural chemistry, this compound and its derivatives serve as precursors to compounds with potential herbicidal or insecticidal properties. ontosight.aiontosight.ai For example, 3-[4-(methylsulfonyl)-2-chlorobenzoyl]bicyclo[3.2.1]-octane-2,4-dione, an intermediate for a paddy herbicide, is synthesized from a bicyclo[3.2.1]octane-2,4-dione precursor. google.com This highlights the utility of the octanedione framework in constructing molecules for crop protection.

Chiral Synthesis Applications of this compound

The ability to control stereochemistry is paramount in modern chemistry, particularly in the pharmaceutical industry. This compound has emerged as a useful substrate in chiral synthesis.

Recent studies have demonstrated the utility of this compound in asymmetric synthesis. Biocatalytic methods, for instance, have been employed for the efficient production of chiral alcohols and ketones from this compound. One notable example is the transformation of this compound into (S)-2-hydroxy-4-octanone with complete enantioselectivity using specific biocatalysts. This is particularly significant as chiral alcohols are key building blocks for many single-enantiomer pharmaceuticals. nih.gov The asymmetric reduction of prochiral ketones, like this compound, is a promising route to these valuable chiral synthons. nih.govrsc.org

Role of this compound in Polymer Chemistry

Beyond its applications in small molecule synthesis, this compound and its derivatives also play a role in the development of advanced materials.

Monomer in Alicyclic Polyimide Synthesis

Derivatives of this compound serve as monomers in the synthesis of alicyclic polyimides. These polymers can exhibit desirable properties such as good solubility, high thermal stability, and optical transparency. The incorporation of alicyclic monomers can lead to polyimides with improved processability and reduced color, which are advantageous for applications in optoelectronics. mdpi.commdpi.comkoreascience.kr The use of alicyclic dianhydrides, which can be conceptually related to the octanedione structure, is a key strategy in creating soluble polyimides for various technological applications. researchgate.net

Catalysis and Ligand Design with this compound Derivatives

The β-diketone functional group is a well-established and versatile coordinating agent in inorganic and organometallic chemistry. The deprotonated enolate form of a β-diketone acts as a bidentate, monoanionic ligand, often denoted as "acac" in its simplest form (acetylacetonate). These ligands form stable chelate rings with a wide array of metal ions, influencing the metal center's electronic properties, stability, and steric environment.

While specific, widespread catalytic applications featuring this compound as the primary ligand are not extensively documented in prominent literature, its structural features are analogous to other β-diketones that are staples in catalyst design. The principles of its coordination chemistry suggest significant potential. The properties of the resulting metal complex, such as its solubility, volatility, and catalytic activity, can be fine-tuned by the nature of the β-diketone's alkyl substituents. In the case of this compound, the butyl group on one side and the methyl group on the other provide a degree of asymmetry and lipophilicity compared to the archetypal acetylacetone (B45752) ligand.

Research on structurally related β-diketones provides insight into the potential applications for this compound derivatives:

Fluorinated Analogues: Heavily fluorinated β-diketones, such as 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fod), are used to form stable and volatile complexes with lanthanide ions. These complexes are notable for their use as NMR shift reagents and in chemical vapor deposition.

Complex Ligand Scaffolds: More complex molecules incorporating the diketone functionality, like C2 symmetric 2,3-dibenzobicyclo[2.2.2]octanedione dioxime, have been prepared and used as equatorial ligands for cobalt complexes. These complexes have been successfully employed in mediating stereoselective Diels-Alder reactions. fishersci.ca

Palladium-Catalyzed Reactions: In some contexts, β-diketones feature as reactants rather than ancillary ligands. For instance, a palladium-catalyzed intramolecular hydroalkylation of 7-octene-2,4-dione (B8493712) (an unsaturated analogue of this compound) is used to synthesize 2-acetylcyclohexanone (B32800). nih.gov During this reaction, various byproducts are formed, including this compound itself. nih.gov

The ability of this compound to form stable metal chelates indicates its potential utility in creating catalysts for various organic transformations, including hydrogenations, oxidations, and cross-coupling reactions, similar to other well-known metal-β-diketonate complexes.

Industrial and Biochemical Reagent Applications

This compound serves as a valuable intermediate and building block in both industrial and research settings, prized for the reactivity of its dual ketone functional groups. Current time information in Bangalore, IN.

Industrial Intermediate in Agrochemicals

A significant industrial application of this compound is its role as a precursor in the synthesis of agricultural chemicals. Current time information in Bangalore, IN.nih.gov It is a key starting material for producing bicyclo[3.2.1]octane-2,4-dione. nih.gov This bicyclic dione (B5365651) is subsequently acylated to create 3-[4-(methylsulfonyl)-2-chlorobenzoyl]bicyclo[3.2.1]octane-2,4-dione, an important intermediate in the manufacture of potent herbicides used for rice cultivation. nih.gov

| Application Area | Role of this compound | Intermediate Product | Final Application |

| Agrochemical Synthesis | Starting Material | Bicyclo[3.2.1]octane-2,4-dione | Herbicide Intermediate |

Biochemical Reagent and Research Applications

In a laboratory context, this compound is utilized as a biochemical reagent for life science research. ontosight.ai Its structure allows it to serve as a substrate in various enzymatic reactions, making it a useful tool for investigating metabolic pathways and enzyme activity. Current time information in Bangalore, IN. For example, it can be used in biocatalytic processes to produce chiral compounds like (S)-2-hydroxy-4-octanone, which are valuable intermediates in the pharmaceutical industry. Current time information in Bangalore, IN. The compound's diketone structure also enables it to react with primary amino groups, such as the lysine (B10760008) residues in proteins, which can be a useful interaction for studying protein structure and function. Current time information in Bangalore, IN.

| Research Area | Specific Use | Outcome/Purpose |

| Biocatalysis | Enzyme Substrate | Synthesis of chiral alcohols/ketones |

| Metabolic Studies | Tool Compound | Investigation of metabolic pathways |

| Protein Chemistry | Reactant | Probing protein structure (e.g., lysine residues) |

| Organic Synthesis | Building Block | Production of complex molecules for pharmaceuticals |

Biological Activity and Mechanistic Studies of 2,4 Octanedione and Its Derivatives

Antimicrobial Properties of 2,4-Octanedione Derivatives

Research has shown that derivatives of this compound possess antibacterial properties. ontosight.ai Studies have investigated their potential as pharmaceutical agents against a variety of bacterial strains. For instance, some derivatives have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus. The antimicrobial efficacy of these compounds is significantly influenced by their chemical structure.

Derivatives of octanedione, more broadly, have been explored for their antimicrobial effects. For example, certain derivatives of 1,8-octanedione are being investigated for their potential to interact with microbial enzymes or membranes. ontosight.ai Similarly, derivatives of 2,7-octanedione (B167701) have shown moderate antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, suggesting their potential use as natural preservatives or therapeutic agents. Thiosemicarbazone derivatives of 2,3-octanedione (B1214595) have also been found to inhibit the growth of various microorganisms, including bacteria and fungi. ontosight.ai

A study on newly synthesized cis-bicyclo[3.3.0]octane-3,7-dione derivatives revealed their antimicrobial activity. These compounds were prepared through reactions with various phosphorus reagents. ekb.eg

Structure-Activity Relationship (SAR) Studies in Antimicrobial Efficacy

The relationship between the chemical structure of this compound derivatives and their antimicrobial activity is a critical area of study. Modifications to the diketone scaffold can significantly impact its antimicrobial efficacy. For example, altering substituents on a bicyclic ring system has been shown to significantly affect antibacterial activity.

In broader studies of related compounds, quantitative structure-activity relationship (QSAR) investigations have been applied to understand the correlation between the physicochemical properties of derivatives and their antimicrobial activities. For a series of 2,4-hexadienoic acid derivatives, topological parameters, particularly molecular connectivity indices, were found to have a significant correlation with their antimicrobial activity. nih.gov Similarly, for a series of new quaternary 1,4-diazabicyclo[2.2.2]octane derivatives, a clear structure-activity relationship was observed between the alkyl chain length of substitutions and antimicrobial activity. The minimum inhibitory concentration (MIC) decreased as the alkyl chain length increased from ethyl to dodecyl, and then increased with longer chains. scdi-montpellier.fr

Enzyme Inhibition Studies

This compound and its derivatives have been investigated for their capacity to inhibit specific enzymes involved in metabolic processes. The reactivity of the compound with nucleophilic sites on enzymes suggests potential applications in modulating enzyme activity. For example, this compound is a substrate for the enzyme acetylacetone-cleaving enzyme Dke1 from Acinetobacter johnsonii. nih.govresearchgate.net This enzyme requires Fe(II) for its catalytic activity and cleaves acetylacetone (B45752) into methylglyoxal (B44143) and acetate (B1210297). researchgate.net Other substrates for Dke1 include 3,5-heptanedione (B1630319) and 2-acetylcyclohexanone (B32800). nih.gov

Derivatives of other octanedione isomers also exhibit enzyme-inhibiting properties. For instance, derivatives of 2,7-octanedione can inhibit carboxylesterases (CEs), which are important for the metabolism of foreign substances in mammals. The inhibitory potency of these derivatives appears to correlate with their hydrophobicity. Additionally, 2,3-octanedione, bis-N(sup 4)-methylthiosemicarbazone acts as a potent inhibitor of phosphatidylinositol 3-kinase, a key enzyme in cell survival and proliferation. lookchem.com

Biochemical Reagent Applications for Enzyme Activities and Metabolic Pathways

This compound serves as a biochemical reagent for studying enzyme activities and metabolic pathways. medchemexpress.com Its ability to act as a substrate for various enzymatic reactions makes it a useful tool for investigating metabolic processes. For instance, its use in studying the acetylacetone-cleaving enzyme Dke1 has helped to understand the microbial degradation of β-diketones. nih.govresearchgate.net

The compound's reactivity allows for its use in various biochemical assays. medchemexpress.com As a γ-diketone, it can react with lysine (B10760008) residues in proteins, which can be utilized in studies of protein modification and function.

Biological Significance in Metabolic Pathways

This compound and its related compounds are involved in various metabolic pathways. 2,3-Octanedione, for example, is involved in lipid oxidation pathways and can be metabolized by enzymes like cytochrome P450 oxidases. It is a byproduct of lipid metabolism, particularly the oxidation of arachidonic acid. frontiersin.org The presence of 2,3-octanedione has been noted in studies of cooked meat, where it is formed through the Maillard reaction and lipid oxidation. kosfaj.org

Interaction with Biological Molecules and Cellular Responses

As a γ-diketone, this compound can react with lysine residues in proteins through the formation of a Schiff base, which can then lead to the formation of pyrroles through cyclization. This interaction has the potential to alter protein function and stability. Studies suggest that the compound may also influence cell signaling pathways and gene expression.

The interaction of related diketones with biological molecules has also been studied. 2,3-Octanedione can form Schiff bases with amino groups in proteins, affecting their structure and function, and can also form covalent bonds with nucleophilic sites on biomolecules like proteins and nucleic acids. It has been shown to influence cell signaling, gene expression, and cellular metabolism, and can induce oxidative stress. 2,5-Octanedione (B2874583) can also react with lysine residues in proteins to form pyrroles, which can lead to protein cross-linking and denaturation.

Formation of Advanced Glycosylation End-Products (AGEs)

Diketones like 2,5-octanedione can react with amino groups in proteins, leading to the formation of advanced glycation end-products (AGEs). ontosight.ai AGEs are a diverse group of compounds formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. nih.gov The formation of AGEs has been implicated in various pathological conditions. ontosight.ai While direct evidence for this compound forming AGEs is not specified, the reactivity of diketones as a class suggests this possibility. The formation of AGEs is a complex process that can alter the structure and function of proteins. nih.gov

Role in Drug Discovery and Therapeutic Agent Development

The diketone structure of this compound and its various isomers serves as a versatile scaffold in medicinal chemistry for the development of new therapeutic agents. Researchers have explored the potential of octanedione derivatives across several therapeutic areas, including antimicrobial, anticancer, and immunomodulatory applications. The reactivity of the diketone moiety allows for the synthesis of a diverse range of derivatives with tailored biological activities.

The exploration of octanedione derivatives in drug discovery is an active area of research. These compounds are investigated for their potential to interact with various biological targets, which is a cornerstone of developing new medicines. For instance, the ability of diketones to react with nucleophilic sites on enzymes suggests they could be used to design novel enzyme inhibitors. Furthermore, their role as precursors in the synthesis of more complex bioactive molecules is a key aspect of their utility in pharmaceutical development. ontosight.ai

Research Findings on Octanedione Derivatives

Studies on various octanedione isomers and their synthetic derivatives have revealed a range of biological activities, highlighting their potential as leads in drug development.

Antimicrobial and Antiviral Activity : The core structure of octanedione is a promising starting point for developing new antimicrobial agents. This compound itself has demonstrated moderate antibacterial activity against Staphylococcus aureus. Modifications to the octanedione backbone have led to derivatives with enhanced or varied antimicrobial profiles. For example, thiosemicarbazone derivatives of 2,3-octanedione are noted for their potential antimicrobial, and antiviral properties, making them interesting candidates for further investigation. ontosight.ai Derivatives of 2,7-octanedione are also being studied for their potential use as antimicrobial agents against pathogens like Escherichia coli and Staphylococcus aureus.

Anticancer Properties : Several octanedione derivatives have been investigated for their potential to inhibit cancer cell growth. Thiosemicarbazones, a class of compounds known for their anticancer potential, have been synthesized from 2,3-octanedione. ontosight.ai These derivatives are being explored for their ability to inhibit cancer cell proliferation and induce apoptosis. ontosight.ai Similarly, complex synthetic derivatives, such as 1,8-bis(4-ethoxyphenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-octanedione, have been identified as candidates for anticancer research due to the presence of functional groups that can interact with cellular targets. ontosight.ai

Enzyme Inhibition : The interaction of octanedione derivatives with enzymes is a key mechanism of their biological activity. Research into 2,7-octanedione derivatives has shown they can inhibit carboxylesterases (CEs), enzymes involved in the metabolism of various drugs and xenobiotics. This inhibitory potential suggests that such compounds could be developed to modulate drug metabolism or treat diseases related to enzyme dysregulation.

Vaccine Adjuvants : In an innovative application, an octanedione derivative has been studied for its role as a vaccine adjuvant. Specifically, (S)-1,2-dihydroxy-3,4-octanedione, an analog of the bacterial signaling molecule precursor (S)-4,5-dihydroxy-2,3-pentanedione (DPD), was evaluated for its ability to enhance the immune response to a gonorrhea vaccine. nih.gov The study found that this derivative was immunogenic and showed adjuvant efficacy in microparticulate formulations, indicating the potential for synthetic octanedione analogs in vaccine development. nih.gov

The table below summarizes the research findings on the therapeutic potential of various octanedione derivatives.

| Compound/Derivative Class | Therapeutic Area | Research Finding |

| This compound | Antimicrobial | Exhibits moderate antibacterial activity against Staphylococcus aureus. |

| 2,3-Octanedione Derivatives (Thiosemicarbazones) | Antimicrobial, Antiviral, Anticancer | Investigated for their potential to inhibit the growth of microorganisms and cancer cells. ontosight.ai |

| 2,7-Octanedione Derivatives | Antimicrobial, Enzyme Inhibition | Studied for antimicrobial properties and as inhibitors of carboxylesterase enzymes. |

| 1,8-Octanedione Derivatives (Complex Synthetic) | Anti-inflammatory, Antimicrobial, Anticancer | Complex structures show potential for interaction with various biological targets. ontosight.ai |

| (S)-1,2-dihydroxy-3,4-octanedione | Vaccine Adjuvant | Found to be immunogenic and demonstrated adjuvant efficacy with a microparticulate gonorrhea vaccine. nih.gov |

Environmental Fate and Degradation Studies of 2,4 Octanedione if Applicable

Biodegradation Pathways and Microbial Metabolism

Current scientific literature lacks detailed studies outlining the specific biodegradation pathways and microbial metabolism of 2,4-octanedione. While it has been identified as a volatile metabolite in packaged cooked shrimp, indicating it can be a product of microbial activity, the microorganisms responsible and the metabolic routes involved have not been elucidated. vliz.be

One study has suggested that this compound can be accepted as a substrate by the enzyme Dke1, which is involved in the biodegradation of other β-dicarbonyl compounds. cas.cncas.cn This suggests a potential for enzymatic degradation; however, comprehensive studies on the microbial communities, specific enzymes, and the complete metabolic sequence for the breakdown of this compound in environmental matrices are absent.

Adsorption and Mobility in Environmental Compartments

There is a significant gap in the scientific literature regarding the adsorption and mobility of this compound in soil, sediment, and other environmental compartments. No studies detailing its sorption coefficients (such as Kd or Koc), leaching potential, or general mobility characteristics were identified. This lack of data prevents an assessment of its potential to move through the environment and partition into different environmental media.

Transformation Products and Pathways

Information on the environmental transformation products and degradation pathways of this compound is not available in the reviewed scientific literature. Potential transformation reactions could include oxidation or reduction of the ketone groups. However, without experimental data, the specific transformation products that might form under various environmental conditions (e.g., in soil, water, or through photodegradation) remain unknown.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

While classical methods like the Claisen condensation are robust, there is ongoing research into developing more efficient, sustainable, and atom-economical synthetic routes to β-diketones. nih.gov This includes the use of novel catalysts and alternative starting materials. mdpi.comresearchgate.net

Advanced Spectroscopic and Analytical Techniques for Detailed Characterization

The application of advanced spectroscopic techniques, such as 2D NMR and ultrafast infrared spectroscopy, can provide deeper insights into the tautomeric dynamics and hydrogen bonding in β-diketones. nih.gov These studies are crucial for understanding their reactivity and interactions in different environments.

Deeper Mechanistic Understanding of Biological Interactions

Further research is needed to elucidate the specific molecular mechanisms by which β-diketones exert their biological effects. semanticscholar.org This involves identifying their cellular targets and understanding the structure-activity relationships that govern their potency and selectivity.

Development of New Catalytic Systems

The design and synthesis of novel metal-β-diketonate complexes for catalysis is an active area of research. researchgate.net The focus is on developing catalysts with enhanced activity, selectivity, and stability for a broader range of chemical transformations.

Computational Chemistry for Predictive Modeling

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to model the properties and reactivity of β-diketones. orientjchem.orgsemanticscholar.org These studies can predict tautomeric equilibria, reaction pathways, and spectroscopic properties, thereby guiding experimental design and accelerating the discovery of new applications. researchgate.netthecatalyst.org

常见问题

Basic: What are the established synthetic routes for 2,4-Octanedione, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound typically involves Claisen condensations or oxidation of secondary alcohols. Key variables include temperature, catalyst selection (e.g., alkali metals or enzymes), and solvent polarity. For example, using anhydrous conditions with sodium ethoxide can enhance yield by minimizing side reactions like hydrolysis . Yield optimization requires iterative adjustments to stoichiometry and reaction time, validated via gas chromatography (GC) or high-performance liquid chromatography (HPLC) . Purity is assessed using melting point analysis and spectroscopic techniques (e.g., H NMR), where impurities are identified via anomalous peaks .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound across different studies?

Answer:

Discrepancies often arise from solvent effects, calibration errors, or sample hydration. To resolve these:

- Replicate experiments under standardized conditions (e.g., deuterated solvents for NMR).

- Cross-validate using multiple techniques (e.g., compare IR carbonyl stretches (~1710 cm) with NMR ketone signals (~2.1–2.5 ppm)) .

- Reference internal standards (e.g., TMS for NMR) and publish raw data to enable peer validation .

Advanced studies should document instrumental parameters (e.g., magnetic field strength) to contextualize findings .

Basic: What analytical techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Answer:

- H NMR : Look for two distinct methylene quartets (~2.4–2.6 ppm) and methyl singlets (~1.0 ppm) .

- IR Spectroscopy : Identify symmetric and asymmetric C=O stretches (~1705–1725 cm) .

- GC-MS : Confirm molecular ion peaks at m/z 142 (CHO) and fragmentation patterns (e.g., loss of CHCO groups) .

- Melting Point : Pure this compound melts at ~–20°C; deviations suggest impurities .

Advanced: What experimental strategies can elucidate the mechanistic role of this compound in ketoenol tautomerization reactions?

Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in tautomerization .

- Computational Modeling : Apply density functional theory (DFT) to map energy barriers and transition states .

- pH-Dependent Studies : Monitor enol content via UV-Vis spectroscopy under varying acidity to assess equilibrium shifts .

- Cross-Validation : Compare results with structurally similar diketones (e.g., 2,3-pentanedione) to isolate electronic effects .

Basic: How should researchers design controlled experiments to investigate solvent effects on this compound's reactivity?

Answer:

- Independent Variables : Solvent polarity (e.g., hexane vs. DMSO), temperature, and concentration.

- Dependent Variables : Reaction rate (via GC), product distribution (HPLC), and tautomeric equilibrium (UV-Vis) .

- Controls : Use inert atmospheres to prevent oxidation and replicate trials to ensure reproducibility .

- Data Analysis : Apply Arrhenius plots to correlate solvent dielectric constants with activation energies .

Advanced: What methodologies are appropriate for critically evaluating the environmental stability and degradation pathways of this compound?

Answer:

- Environmental Simulation : Expose this compound to UV light, humidity, and microbial cultures to mimic natural conditions .

- Degradation Tracking : Use LC-MS to identify breakdown products (e.g., acetic acid or aldehydes) and quantify half-lives .

- Ecotoxicology Assays : Assess toxicity via Daphnia magna or algal growth inhibition tests, correlating results with OECD guidelines .

- Computational Predictions : Apply QSAR models to forecast biodegradability and persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.